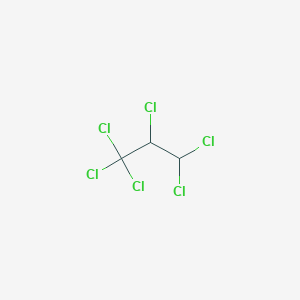

1,1,1,2,3,3-Hexachloropropane

描述

Contextualization of Highly Chlorinated Propane (B168953) Derivatives within Organochlorine Chemistry

Highly chlorinated propane derivatives, a class of synthetic organic compounds, are characterized by a three-carbon backbone with multiple hydrogen atoms replaced by chlorine atoms. There are 29 possible chlorinated derivatives of propane, with the hexachloropropane isomers having the chemical formula C₃H₂Cl₆. These compounds are a subset of the broader category of organochlorides, which also includes well-known substances like chlorinated solvents and pesticides. wikipedia.orgwikipedia.org

The degree of chlorination significantly alters the physical and chemical properties of the parent hydrocarbon, propane. Generally, as the number of chlorine atoms increases, so do the compound's density, boiling point, and melting point. wikipedia.org Conversely, flammability tends to decrease with higher chlorine content. wikipedia.org Aliphatic organochlorides can also act as alkylating agents, a property that can lead to cellular damage. wikipedia.org

Academic Significance and Research Focus on 1,1,1,2,3,3-Hexachloropropane

This compound (CAS No. 5406-70-2) is an asymmetrically substituted isomer of hexachloropropane. Its specific arrangement of chlorine atoms—three on the first carbon, one on the second, and two on the third—distinguishes it from its isomers and influences its reactivity and physical properties.

Academic interest in this compound has been primarily centered on its synthesis and characterization. One documented method for its synthesis involves the electrophilic addition of trichloroethylene (B50587) and carbon tetrachloride, often in the presence of a Lewis acid catalyst. Due to its specialized nature, it is mainly used as a laboratory chemical and a building block in specific synthetic pathways. Its limited commercial availability and high cost reflect its niche applications in the research sphere.

Historical Development and Current Trends in Chlorocarbon Research

The history of chlorocarbon research is intertwined with the industrial revolution and the subsequent growth of the chemical industry. The synthesis of many organochlorine compounds dates back to the mid-20th century. smolecule.com For instance, the isomer 1,1,1,3,3,3-hexachloropropane (B1216839) was first synthesized in 1950. wikipedia.org

Initially, research focused on the synthesis and industrial application of these compounds. Chlorofluorocarbons (CFCs), for example, were developed in the 1930s and saw widespread use as refrigerants, aerosol propellants, and solvents due to their non-toxic and non-flammable properties. britannica.comosti.gov

However, the focus of chlorocarbon research shifted dramatically in the 1970s with the discovery by F. Sherwood Rowland and Mario Molina that CFCs could deplete the stratospheric ozone layer. acs.org This led to the Montreal Protocol in 1987, an international treaty designed to phase out the production of ozone-depleting substances. noaa.gov

Current research in this field is multifaceted. It includes the development of environmentally benign alternatives to harmful chlorocarbons, such as hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs), and more recently, hydrofluoroolefins (HFOs). wikipedia.org There is also a continued focus on understanding the environmental fate and potential toxicity of existing and legacy organochlorine compounds. uia.orgenvynature.orgoup.com The study of specific isomers like this compound contributes to the fundamental understanding of structure-activity relationships within this important class of chemicals.

Below is a table summarizing some key physicochemical properties of this compound and a related isomer.

| Property | This compound | 1,1,2,2,3,3-Hexachloropropane (B97311) |

| CAS Number | 5406-70-2 nih.gov | 15600-01-8 wikipedia.org |

| Molecular Formula | C₃H₂Cl₆ nih.gov | C₃H₂Cl₆ wikipedia.org |

| Molecular Weight | 250.8 g/mol nih.gov | 250.77 g/mol wikipedia.org |

| Boiling Point | Estimated to exceed 200°C | 219 °C wikipedia.org |

| Density | Not explicitly reported, but analogous compounds have densities near 1.704 g/cm³ | 1.73 g/cm³ wikipedia.org |

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following table outlines some of the available spectroscopic information for this compound.

| Spectroscopic Technique | Data Available |

| Mass Spectrometry (MS) | Fragmentation patterns show dominant Cl-loss peaks (e.g., m/z 215 [M-Cl]⁺). |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR data are available. The central CH₂ group in ¹H NMR shows a multiplet due to coupling with adjacent Cl-substituted carbons. |

| Infrared (IR) Spectroscopy | Data available. nih.gov |

Chromatographic techniques are essential for separating and identifying isomers.

| Chromatographic Method | Application |

| Gas Chromatography (GC) | Used for purity analysis and to separate isomers. labproinc.comlibretexts.org |

| High-Performance Liquid Chromatography (HPLC) | Can be used for the separation of geometric isomers. google.com |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

5406-70-2 |

|---|---|

分子式 |

C3H2Cl6 |

分子量 |

250.8 g/mol |

IUPAC 名称 |

1,1,1,2,3,3-hexachloropropane |

InChI |

InChI=1S/C3H2Cl6/c4-1(2(5)6)3(7,8)9/h1-2H |

InChI 键 |

ARPHZKDALCEJAD-UHFFFAOYSA-N |

SMILES |

C(C(Cl)Cl)(C(Cl)(Cl)Cl)Cl |

规范 SMILES |

C(C(Cl)Cl)(C(Cl)(Cl)Cl)Cl |

其他CAS编号 |

5406-70-2 |

Pictograms |

Irritant |

产品来源 |

United States |

Synthetic Methodologies for 1,1,1,2,3,3 Hexachloropropane

Established Routes for the Synthesis of Chlorinated Propanes

The synthesis of specifically substituted chlorinated propanes is rooted in a broader understanding of general chlorination reactions. These foundational methods, while not always suitable for producing a single, pure isomer, provide the chemical basis from which more selective processes are derived.

The direct chlorination of propane (B168953) and its less-chlorinated derivatives is a primary method for producing a range of chlorinated alkanes. These reactions typically proceed via a free-radical substitution mechanism, often initiated by ultraviolet (UV) light or heat. docbrown.info

When alkanes larger than ethane (B1197151) are subjected to halogenation, a mixture of isomeric products is typically formed. libretexts.org For example, the light-induced gas-phase chlorination of propane at 25°C yields a mixture of 45% 1-chloropropane (B146392) and 55% 2-chloropropane. libretexts.orgpressbooks.pub Continued substitution leads to a complex array of di-, tri-, and higher chlorinated propanes, as the reactivity of primary, secondary, and tertiary C-H bonds does not differ enough to allow for high selectivity with a reactive reagent like chlorine. libretexts.orgpressbooks.pubmasterorganicchemistry.com This lack of selectivity makes free-radical chlorination an inefficient pathway for synthesizing a specific, highly-chlorinated isomer like 1,1,1,2,3,3-hexachloropropane from simple precursors, as it results in a complex product mixture requiring difficult separation. docbrown.infomasterorganicchemistry.com

To achieve greater selectivity, ionic chlorination methods can be employed. These processes often use Lewis acid catalysts to promote a more controlled substitution pattern, enhancing the specificity of the reaction. google.com Such methods are particularly useful in multistep syntheses where a specific chlorinated intermediate is required. google.com

| Route | Description | Typical Reactants | Selectivity/Remarks |

| Free-Radical Chlorination | Substitution of hydrogen with chlorine initiated by UV light or heat. | Alkane (e.g., Propane), Cl₂ | Low selectivity, produces complex mixtures of isomers. libretexts.orgmasterorganicchemistry.com |

| Ionic Chlorination | Catalytic substitution of hydrogen with chlorine. | Alkane/Chlorinated Alkane, Cl₂, Lewis Acid Catalyst | Higher selectivity compared to free-radical routes; allows for more targeted synthesis. google.com |

Addition reactions involving unsaturated hydrocarbons, such as propenes or other alkenes, represent another fundamental route to chlorinated propanes. Halogens like chlorine (Cl₂) can add across the double bond of an alkene to form a vicinal dihalide, a compound with halogens on adjacent carbon atoms. libretexts.org This method is a stereospecific reaction, typically proceeding via anti-addition. libretexts.org

More complex addition reactions, such as the telomerization of chloroalkenes with chloroalkanes, are also employed. A notable example is the synthesis of 1,1,1,3,3,3-hexachloropropane (B1216839), an isomer of the target compound, which can be produced by the copper-catalyzed reaction of carbon tetrachloride (CCl₄) and 1,1-dichloroethene (Cl₂C=CH₂). wikipedia.org These addition reactions are crucial as they allow for the construction of the three-carbon propane backbone from smaller C1 and C2 chlorinated feedstocks, offering a higher degree of control over the final isomeric structure compared to direct substitution of propane.

Specific Synthetic Pathways for this compound

While general chlorination methods produce mixtures, the targeted synthesis of this compound relies on specific addition reactions where the starting materials are chosen to favor the desired substitution pattern.

One documented pathway involves the reaction of trichloroethylene (B50587) with chloroform (B151607) (CHCl₃) in the presence of a catalyst. chemicalbook.com This reaction builds the C3 backbone and introduces the chlorine atoms in a controlled manner, leading to the formation of this compound. chemicalbook.com Another potential route involves the reaction of trichloroethylene with carbon tetrachloride (CCl₄); however, under certain conditions, this can lead to the over-chlorinated byproduct 1,1,1,2,3,3,3-heptachloropropane. chemicalbook.com

The control of reaction conditions is paramount for ensuring the selective synthesis of the 1,1,1,2,3,3-isomer and minimizing the formation of other hexachloropropane isomers or related impurities. The choice of starting materials is the most critical factor. For instance, using trichloroethylene and chloroform is a deliberate choice to create the specific C₃H₂Cl₆ structure of this compound. chemicalbook.com

In the synthesis of the related isomer, 1,1,1,3,3,3-hexachloropropane, from 1,1,3,3-tetrachloropropane, the reaction is conducted with chlorine at temperatures of 80-100 °C. wikipedia.org For the reaction of trichloroethylene with chloroform, controlling temperature and preventing side reactions through the use of stabilizers is key. chemicalbook.com The addition of stabilizers like hydroquinone (B1673460) or amines is reported to be necessary to prevent metal corrosion caused by the hydrochloric acid byproduct. chemicalbook.com This highlights that maintaining a controlled chemical environment is essential for specificity and process integrity.

The choice of catalyst is a determining factor in the synthesis of chlorinated hydrocarbons, often dictating which isomer is preferentially formed. For the synthesis of this compound from trichloroethylene and chloroform, aluminum trichloride (B1173362) (AlCl₃) is used as a catalyst. chemicalbook.com Aluminum trichloride is a strong Lewis acid that facilitates the electrophilic addition reaction.

This contrasts with the catalytic systems used for other isomers. For example, the production of 1,1,1,3,3,3-hexachloropropane from carbon tetrachloride and 1,1-dichloroethene is effectively catalyzed by copper-based systems, such as copper(I) chloride or copper(II) chloride, sometimes in the presence of an amine co-catalyst. wikipedia.orggoogle.com A patented method for this isomer also utilizes a combination of copper nitrate (B79036) and ethanolamine (B43304) as the catalytic system to achieve high yields. google.com

| Catalyst System | Target Isomer | Reactants |

| Aluminum Trichloride (AlCl₃) | This compound | Trichloroethylene, Chloroform chemicalbook.com |

| Copper(I) Chloride / Copper(II) Chloride | 1,1,1,3,3,3-Hexachloropropane | Carbon Tetrachloride, 1,1-Dichloroethene wikipedia.org |

| Copper Nitrate / Ethanolamine | 1,1,1,3,3,3-Hexachloropropane | Carbon Tetrachloride, 1,1-Dichloroethene google.com |

| Ferric Chloride (FeCl₃) | Used for dehydrochlorination steps in related processes. | Pentachloropropanes google.com |

Optimization of Synthesis Yields and Management of Byproduct Formation in Hexachloropropane Production

Achieving high yields of the desired product while minimizing waste and difficult-to-separate impurities is a central goal in the chemical synthesis of this compound. This involves both optimizing reaction parameters and implementing effective strategies for managing byproducts.

Yield optimization focuses on controlling variables such as temperature, pressure, reaction time, and the molar ratio of reactants and catalysts. For catalytic processes, preventing catalyst deactivation is also crucial.

A significant challenge in hexachloropropane production is the formation of byproducts. In the synthesis of this compound from trichloroethylene and chloroform, hydrogen chloride (HCl) is a major byproduct. chemicalbook.com The management of this corrosive gas is essential. In industrial settings, processes are often designed to recover byproducts in a valuable form. For instance, processes for producing chlorinated propenes can be designed to recover anhydrous HCl, which has greater commercial value than the sodium chloride salt that would be generated if a caustic cracking step were used. google.com

Another major issue is the formation of isomeric or over-chlorinated byproducts. Chlorination of tetrachloropropanes to pentachloropropanes can lead to the formation of unwanted hexachloropropane isomers, which can be difficult to remove due to having very close boiling points to the desired product. epo.org Effective byproduct management often involves fractional distillation to separate the desired product from lighter and heavier impurities. google.com In some process flowsheets, a stream containing hexachloropropane and heavier byproducts is separated from the main product stream and disposed of or sent for further treatment. google.com

| Byproduct | Originating Reaction | Management Strategy |

| Hydrogen Chloride (HCl) | Addition of chloroform to trichloroethylene chemicalbook.com | Use of stabilizers (e.g., amines) to prevent corrosion; recovery as valuable anhydrous HCl. chemicalbook.comgoogle.com |

| Isomeric Hexachloropropanes | Chlorination of tetrachloropropanes epo.org | Precise control of reaction conditions to enhance selectivity; separation via fractional distillation. epo.org |

| Over-chlorinated Products (e.g., Heptachloropropane) | Addition of CCl₄ to trichloroethylene chemicalbook.com | Control of reactant ratios and conditions; separation via distillation. google.com |

| Heavier Byproducts | General chlorination processes google.com | Separation from the main product stream via distillation; appropriate disposal or further treatment. google.com |

Chemical Reactivity and Mechanistic Studies of 1,1,1,2,3,3 Hexachloropropane

Nucleophilic Substitution Reactions Involving 1,1,1,2,3,3-Hexachloropropane

Halogenoalkanes, such as this compound, are susceptible to attack by nucleophiles, which are species seeking a positive charge. These reactions involve the replacement of a chlorine atom by the nucleophilic species. The general scheme for nucleophilic substitution is the reaction of an alkyl halide (R-X) with a nucleophile (Nu⁻) to form a new compound (R-Nu) and the departing halide ion (X⁻). ibchem.com Common nucleophiles include the hydroxide (B78521) ion (OH⁻), the cyanide ion (CN⁻), and ammonia (B1221849) (NH₃). ibchem.com

Kinetics and Regioselectivity of Substitution Pathways

The kinetics and regioselectivity of nucleophilic substitution reactions are influenced by the structure of the haloalkane. The reaction can proceed through different mechanisms, primarily SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular), depending on whether the haloalkane is primary, secondary, or tertiary. ibchem.com In the context of this compound, the carbon atoms bearing the chlorine atoms are either primary or secondary.

The rate of nucleophilic substitution reactions can be studied using techniques like spectrophotometry to monitor the appearance of the product over time. conicet.gov.ar For reactions involving amines as nucleophiles in aprotic solvents, the kinetic data can reveal the influence of hydrogen bonding on the reaction mechanism. conicet.gov.ar The specific positioning of the chlorine atoms in this compound will dictate which chlorine is preferentially substituted, a concept known as regioselectivity. The stability of the resulting carbocation intermediate in an SN1 reaction or the steric hindrance at the reaction center in an SN2 reaction are key factors determining this selectivity.

Dehydrochlorination Reactions of this compound

Dehydrochlorination is a common reaction for highly chlorinated hydrocarbons. This elimination reaction involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms, leading to the formation of an alkene.

Formation of Unsaturated Chlorinated Species (e.g., 1,1,3,3-Tetrachloropropene)

The dehydrochlorination of chlorinated propanes can lead to the formation of various tetrachloropropenes. For instance, the dehydrochlorination of pentachloropropane isomers can yield 1,1,3,3-tetrachloropropene with high selectivity. epo.org This process is significant as 1,1,3,3-tetrachloropropene is a valuable intermediate in the synthesis of other compounds. epo.org The dehydrochlorination of 1,1,1,2,3-pentachloropropane, a related compound, in the presence of ferric chloride catalyst produces 1,1,2,3-tetrachloropropene. justia.com It is plausible that the dehydrochlorination of this compound could also lead to various chlorinated propene isomers, although specific studies on this particular reaction are not widely available.

Catalyst Influence on Dehydrochlorination Efficiency and Product Distribution

Catalysts play a crucial role in dehydrochlorination reactions, influencing both the reaction rate and the distribution of products. Ferric chloride (FeCl₃) is a commonly used catalyst for the dehydrochlorination of chlorinated propanes. justia.comgoogle.com For example, in the dehydrochlorination of 1,1,1,3-tetrachloropropane (B89638) to 1,1,3-trichloropropene, the addition of a water source to the reaction system containing an iron halide catalyst can improve the selectivity for the desired product and inhibit the formation of byproducts. google.com The choice of catalyst can significantly impact the selectivity of the reaction, as demonstrated by the high selectivity for 1,1,3,3-tetrachloropropene over 1,1,2,3-tetrachloropropene achieved through catalytic dehydrochlorination of pentachloropropanes. epo.org

| Catalyst | Reactant | Product | Selectivity | Reference |

| Ferric Chloride | 1,1,1,2,3-Pentachloropropane | 1,1,2,3-Tetrachloropropene | Not specified | justia.com |

| Iron Halide with Water | 1,1,1,3-Tetrachloropropane | 1,1,3-Trichloropropene | Improved | google.com |

| Not Specified | Pentachloropropane Mixture | 1,1,3,3-Tetrachloropropene | 99.8% over 1,1,2,3-tetrachloropropene | epo.org |

Electrophilic Reactions of this compound

While highly chlorinated alkanes are generally less reactive towards electrophiles, they can participate in certain electrophilic reactions under specific conditions. One notable example is the electrophilic addition of trichloroethylene (B50587) and carbon tetrachloride in the presence of Lewis acid catalysts to synthesize this compound itself. The high degree of chlorination in this compound confers stability, but it can still undergo electrophilic reactions when catalyzed.

Photochemical and Radical-Initiated Transformations of this compound

Photochemical reactions, initiated by the absorption of light, can lead to the formation of free radicals. In the case of chlorinated hydrocarbons, this can involve the homolytic cleavage of a carbon-chlorine bond.

Studies on the photochemistry of related compounds, such as chloroform (B151607), show the formation of various chlorinated products through radical intermediates. koreascience.kr The irradiation of chloroform with UV light can produce radicals that combine to form larger molecules, including hexachloroethane (B51795) and other chlorinated propanes. koreascience.kr It is expected that this compound would undergo similar radical-initiated transformations.

Thermal Stability and Decomposition Pathways of this compound under Various Conditions

Detailed experimental research focusing specifically on the thermal decomposition of this compound is limited in publicly available scientific literature. However, its thermal behavior can be inferred from its physical properties and the established principles of thermal degradation for highly chlorinated alkanes.

General Thermal Stability

This compound is a highly chlorinated hydrocarbon that is expected to be relatively stable at ambient temperatures. smolecule.com Its stability under normal conditions is a result of the high degree of chlorination across the propane (B168953) backbone. The compound's high boiling point, reported to be 224.3°C at standard atmospheric pressure, suggests a significant degree of thermal stability, as substantial energy is required to transition it into the gaseous phase. It is at elevated temperatures that the compound is expected to undergo decomposition. smolecule.com

Inferred Decomposition Pathways

The thermal decomposition of chlorinated alkanes typically proceeds through free-radical mechanisms. uobabylon.edu.iq For this compound, two primary initial decomposition pathways are likely:

Dehydrochlorination: Given the presence of hydrogen atoms on the second and third carbons, a plausible decomposition route at elevated temperatures is the elimination of hydrogen chloride (HCl). This pathway is common for aliphatic chlorinated hydrocarbons that have a hydrogen atom adjacent to a carbon bearing a chlorine atom. acs.org This would result in the formation of various pentachloropropene isomers.

Carbon-Chlorine Bond Scission: Homolytic cleavage of a C-Cl bond is another fundamental step in the pyrolysis of chlorinated hydrocarbons. This would generate a chloropropyl radical and a free chlorine radical (Cl•). These highly reactive radical species can then participate in a cascade of subsequent reactions, including abstracting hydrogen from other molecules, combining with other radicals, or undergoing further fragmentation.

The decomposition of highly chlorinated hydrocarbons like this compound at high temperatures is generally expected to yield smaller chlorinated fragments and potentially chlorine gas (Cl₂). smolecule.com The exact composition of the product mixture would be highly dependent on specific conditions such as temperature, pressure, residence time, and the presence or absence of oxygen or catalysts. For instance, pyrolysis in an inert atmosphere would favor radical recombination and elimination reactions, while decomposition in the presence of oxygen (combustion) would lead to the formation of oxides of carbon (CO, CO₂) and hydrogen chloride, alongside other complex chlorinated byproducts.

Due to the lack of specific experimental studies, a detailed data table of decomposition products and their relative abundances under various conditions cannot be provided at this time. Further research is necessary to fully elucidate the precise mechanisms and product distributions for the thermal decomposition of this compound.

Spectroscopic Characterization and Structural Elucidation of 1,1,1,2,3,3 Hexachloropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 1,1,1,2,3,3-hexachloropropane (C₃H₂Cl₆), ¹H and ¹³C NMR provide crucial information about the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of this compound, the two non-equivalent protons would be expected to give rise to distinct signals. The proton on the second carbon (C2) is adjacent to a carbon with one chlorine and a carbon with two chlorines, while the proton on the third carbon (C3) is adjacent to a carbon with one chlorine and a carbon with three chlorines. This difference in the electronic environment leads to different chemical shifts.

Due to the high degree of chlorination, the proton signals are expected to be shifted downfield. The proton at the C2 position, being flanked by two chlorinated carbons, would likely appear as a doublet of doublets due to coupling with the proton at C3 and the geminal proton (if present, which it is not in this isomer). However, in this specific isomer, we have a CH group at C2 and a CH group at C3. Therefore, the two protons would couple with each other, resulting in a complex splitting pattern, likely an AB system if the chemical shift difference is small, or two distinct multiplets. For a similar asymmetric isomer, this compound, the central CH₂ group is noted to split into a multiplet.

Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | 4.5 - 5.5 | Doublet of doublets (dd) |

| H-3 | 6.0 - 7.0 | Doublet (d) |

Note: The predicted values are based on the analysis of related chlorinated propanes and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum of this compound is expected to show three distinct signals, one for each of the non-equivalent carbon atoms in the propane (B168953) backbone. The chemical shifts of these carbons are significantly influenced by the number of attached chlorine atoms. Carbons bonded to more chlorine atoms will be more deshielded and thus appear at a higher chemical shift (downfield).

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 95 - 110 |

| C-2 | 70 - 85 |

| C-3 | 80 - 95 |

Note: The predicted values are based on the analysis of related chlorinated propanes, such as 1,1,1,3,3,3-hexachloropropane (B1216839), and established substituent effects in ¹³C NMR spectroscopy.

This compound possesses a chiral center at the C2 carbon, meaning it can exist as a pair of enantiomers. While standard ¹H and ¹³C NMR can confirm the connectivity of the molecule, advanced NMR techniques are required to probe its stereochemistry. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlation between protons, which can help in determining the preferred conformation of the molecule in solution. longdom.org Furthermore, the use of chiral derivatizing agents or chiral solvating agents in conjunction with NMR can be employed to distinguish between the enantiomers by creating diastereomeric complexes with distinct NMR spectra. longdom.org Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the protons on C2 and C3. longdom.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental composition of this compound. The calculated exact mass of C₃H₂Cl₆, considering the most abundant isotopes (¹²C, ¹H, ³⁵Cl), can be compared with the experimentally determined mass to confirm the molecular formula. The presence of multiple chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, M+4, etc. peaks corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Isotopic Pattern for the Molecular Ion of this compound (C₃H₂³⁵Clₓ³⁷Cl₆-ₓ)

| Ion | Relative Abundance (%) |

| M | 100 |

| M+2 | 195.6 |

| M+4 | 159.3 |

| M+6 | 64.9 |

| M+8 | 14.8 |

| M+10 | 1.8 |

| M+12 | 0.08 |

Note: The relative abundances are calculated based on the natural isotopic abundances of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce product ions. For this compound, the molecular ion or a prominent fragment ion can be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides further structural confirmation. A common fragmentation pathway for chlorinated alkanes is the loss of a chlorine atom or a molecule of HCl. acs.org For asymmetric isomers like this compound, dominant peaks corresponding to the loss of a chlorine atom are expected.

Expected Fragmentation Pathways in Tandem Mass Spectrometry

| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Neutral Loss |

| [C₃H₂Cl₆]⁺ | [C₃H₂Cl₅]⁺ | Cl |

| [C₃H₂Cl₆]⁺ | [C₃HCl₅]⁺ | HCl |

| [C₃H₂Cl₅]⁺ | [C₃H₂Cl₄]⁺ | Cl |

Note: The fragmentation pathways are predicted based on the general behavior of chlorinated alkanes in mass spectrometry.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. Each vibrational mode of a molecule corresponds to a specific energy, which can be probed by these methods.

In the case of this compound (C₃H₂Cl₆), the primary vibrational modes of interest would include:

C-H stretching and bending vibrations: The two hydrogen atoms attached to the second and third carbon atoms would give rise to characteristic stretching and bending frequencies.

C-C stretching vibrations: The propane backbone would exhibit C-C stretching modes.

C-Cl stretching and bending vibrations: The six carbon-chlorine bonds are expected to produce strong signals in the fingerprint region of the IR and Raman spectra. The presence of multiple chlorine atoms on the same and adjacent carbons (a CCl₃ group and a CCl₂ group) would lead to complex vibrational couplings.

The symmetry of the molecule plays a crucial role in determining which vibrational modes are IR and/or Raman active. This compound is an asymmetric molecule, and therefore, in principle, all of its vibrational modes should be active in both IR and Raman spectroscopy.

Research Findings:

A comprehensive search for experimental or computationally predicted IR and Raman spectra for this compound did not yield any specific data. While studies on related chlorinated propanes exist, and these can provide general regions where C-H, C-C, and C-Cl vibrations are expected, no detailed analysis or data tables for the title compound could be located. Such data would be essential for a definitive functional group identification and structural confirmation.

Data Table:

Due to the lack of available data, a table of IR and Raman peaks cannot be provided.

X-ray Crystallography for Solid-State Molecular Structure (If Crystalline Forms Exist)

For this compound, an X-ray crystallographic study would reveal:

The exact spatial orientation of the six chlorine atoms around the propane backbone.

The preferred conformation of the molecule in the crystalline form (e.g., staggered or eclipsed conformations around the C-C bonds).

Intermolecular interactions in the crystal lattice.

The ability to obtain a crystalline form is a prerequisite for this analysis. Some polychlorinated alkanes are known to be challenging to crystallize.

Research Findings:

No published reports of the synthesis of a crystalline form of this compound or any subsequent X-ray crystallographic analysis were found. Therefore, its solid-state molecular structure remains undetermined.

Data Table:

As no crystallographic data is available, a table of crystal data and structural parameters cannot be generated.

Computational Chemistry and Molecular Modeling of 1,1,1,2,3,3 Hexachloropropane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and stability. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about the molecule's electronic wavefunction.

Density Functional Theory (DFT) Studies on Conformational Analysis and Reactivity

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of medium to large-sized molecules due to its balance of accuracy and computational cost. While specific DFT studies on 1,1,1,2,3,3-hexachloropropane are not widely available in the public domain, the methodologies applied to other polychlorinated alkanes (PCAs) provide a clear framework for how such investigations would be conducted. nih.gov

For instance, in studies of short-chain chlorinated paraffins (SCCPs), DFT methods like M06-2X/6-311+G(3df,2pd)//B3LYP/6-311+G(d,p) have been successfully used to predict reaction rate constants with hydroxyl radicals. nih.gov This approach involves optimizing the geometry of the reactants, transition states, and products and then performing higher-level single-point energy calculations. For this compound, a similar approach could be used to study its atmospheric reactivity and persistence. nih.gov

The reactivity of this compound can also be analyzed using conceptual DFT, which utilizes descriptors derived from the electron density to predict reactive sites. nih.govd-nb.infofrontiersin.orgresearchgate.net Key reactivity indices include:

Fukui Functions: These indicate the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, calculations would likely show the hydrogen atoms to be susceptible to radical abstraction and the carbon atoms bonded to multiple chlorine atoms as potential sites for nucleophilic attack.

A hypothetical DFT study on the conformational analysis of this compound would involve rotating the dihedral angles of the C-C bonds to map out the potential energy surface and identify the most stable conformers. The relative energies of these conformers would be calculated to determine their populations at different temperatures.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time by solving Newton's equations of motion for all atoms in the system. This approach is particularly well-suited for exploring the conformational space of flexible molecules like this compound.

A study on the conformational analysis of gaseous 1,1,2,2,3,3-hexachloropropane (B97311) utilized electron diffraction and was compared with semi-empirical molecular mechanics calculations, a precursor to modern MD simulations. oa.mg More contemporary MD simulations of small halogenated alkanes often employ classical force fields that have been parameterized to reproduce experimental data or high-level quantum chemical calculations. researchgate.net

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., in a solvent box or in the gas phase) and allowing it to evolve over time. By analyzing the trajectory of the simulation, one can identify the preferred conformations, the barriers to rotation between them, and the timescales of conformational changes. This information is critical for understanding how the molecule's shape influences its physical and chemical properties.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, including the identification of intermediates and transition states. For chlorinated hydrocarbons, computational studies have been instrumental in understanding their degradation pathways.

For example, a computational study on the reduction of 1,2,3-trichloropropane (B165214) investigated various reaction pathways, such as hydrogenolysis and dehydrohalogenation, using computational chemistry methods. rsc.org The study calculated the free energies of each species and reaction step to determine the most thermodynamically favorable pathway. rsc.org

A similar approach could be applied to this compound to predict its degradation pathways under different environmental conditions. This would involve:

Proposing Plausible Reaction Mechanisms: Based on the known chemistry of chlorinated alkanes, potential reaction pathways, such as reductive dechlorination or elimination of HCl, would be proposed.

Locating Transition States: For each proposed elementary step, the transition state structure would be located using quantum chemical methods.

Calculating Activation Energies: The energy difference between the reactants and the transition state would be calculated to determine the activation barrier for each step.

Constructing a Reaction Coordinate Diagram: The energies of all reactants, intermediates, transition states, and products would be plotted to visualize the most likely reaction pathway.

In Silico Modeling of Intermolecular Interactions

The interactions between molecules govern many of their bulk properties, such as boiling point, solubility, and miscibility. In silico modeling of intermolecular interactions can provide a detailed understanding of these forces. For this compound, the primary intermolecular forces are expected to be van der Waals interactions and dipole-dipole interactions, given the polarity induced by the C-Cl bonds.

Molecular dynamics simulations are a key tool for studying these interactions. By simulating a collection of this compound molecules, one can calculate properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. This provides insight into the liquid structure of the compound.

Furthermore, computational methods can be used to calculate the interaction energies between pairs of molecules in different orientations. This information can be used to develop accurate force fields for larger-scale simulations.

Applications of Computational Methods in Predictive Chemical Behavior (e.g., solvent properties)

Computational methods are increasingly used to predict the chemical and physical properties of compounds, which can guide experimental work and accelerate the discovery of new materials.

A recent study demonstrated the use of a computational workflow to predict the solubility and size-exclusivity of various solvents for porous organic cages. rsc.org In this study, 1,1,2,2,3,3-hexachloropropane was one of the solvents evaluated. rsc.org The method utilized a descriptor called the KDE overlap to predict whether a solvent molecule would be excluded from the pores of the cage. rsc.org For 1,1,2,2,3,3-hexachloropropane, the calculated KDE overlap was 0.292, suggesting it would not be size-excluded in the specific system studied. rsc.org

This example highlights how computational predictions of properties like solvent behavior can be used in the rational design of new chemical systems. For this compound, computational methods could also be used to predict a range of other properties, as shown in the table below, which includes data for the related isomer 1,1,2,2,3,3-hexachloropropane. epa.gov

Table 1: Predicted Physicochemical Properties of a Hexachloropropane Isomer

| Property | Predicted Value | Unit |

|---|---|---|

| Polarizability | 17.8 | ų |

| Molar Refractivity | 44.9 | cm³ |

| Molar Volume | 147 | cm³ |

| Density | 1.69 | g/cm³ |

| Surface Tension | 40.7 | dyne/cm |

| Viscosity | 1.78 | cP |

| Thermal Conductivity | 89.2 | mW/mK |

| Index of Refraction | 1.52 |

Data for 1,1,2,2,3,3-Hexachloropropane. epa.gov

Environmental Chemistry and Fate of 1,1,1,2,3,3 Hexachloropropane

Environmental Persistence and Degradation Pathways

Detailed experimental data on the degradation of 1,1,1,2,3,3-Hexachloropropane is limited. However, based on its chemical structure and data from analogous chlorinated hydrocarbons, its persistence in the environment is expected to be high. The primary degradation pathways for such compounds are typically hydrolysis, photolysis, and biotic degradation, although these processes are generally slow for highly chlorinated alkanes.

Hydrolysis in Aqueous Environments

Hydrolysis is not considered a significant degradation pathway for most short-chain chlorinated paraffins under typical environmental conditions. toxoer.com For the structurally similar compound 1,1,1,2,3,3-Hexachloro-3-fluoropropane, studies have shown negligible degradation from hydrolysis over a 30-day period in aqueous solutions at various pH levels (pH 4-9) and 25°C. This indicates a high resistance to this degradation mechanism. Given the stability of the carbon-chlorine bonds in this compound, its hydrolysis half-life is expected to be very long, making it a persistent substance in aquatic environments.

Biotic Degradation Processes (e.g., Microbial Metabolism)

The biodegradation of highly chlorinated hydrocarbons is typically a slow process, and these compounds are often recalcitrant to microbial attack. nih.gov There are no known aerobic degradation pathways for many toxic synthetic chlorinated hydrocarbons like 1,2,3-Trichloropropane (B165214). nih.gov However, degradation of other chlorinated propanes has been observed under both anaerobic and aerobic conditions.

Under anaerobic conditions, microorganisms can use chlorinated propanes as electron acceptors in a process called reductive dechlorination. tandfonline.com For example, microbial consortia containing species such as Dehalogenimonas and Dehalococcoides have been shown to dechlorinate 1,2,3-trichloropropane (TCP) and 1,2-dichloropropane (B32752) (DCP) to less chlorinated intermediates and ultimately to propene. battelle.orgmicrobe.com

Aerobic degradation is less common for highly chlorinated alkanes but can occur through cometabolism. In this process, the microbe does not use the chlorinated compound as a primary food source but degrades it fortuitously using enzymes produced for other purposes. tandfonline.com For instance, methanotrophic bacteria that express soluble methane (B114726) monooxygenase (sMMO) and some propane-oxidizing bacteria have demonstrated the ability to co-oxidize TCP and DCP. tandfonline.commicrobe.com While no studies have specifically documented the biodegradation of this compound, its high chlorine content suggests it would be highly resistant to microbial degradation, with any potential breakdown likely occurring very slowly via cometabolic or anaerobic pathways.

Environmental Transport and Partitioning

The movement of this compound through the environment is primarily governed by its tendency to volatilize from surfaces and sorb to organic materials.

Volatilization from Water and Soil Matrices

The potential for a chemical to volatilize from water is often estimated using its Henry's Law constant. While an experimental value for this compound is not available, a predicted value for its isomer, 1,1,2,2,3,3-Hexachloropropane (B97311), is 5.01 x 10⁻⁴ atm-m³/mol. epa.gov This value suggests a moderate potential for volatilization from water surfaces. charite.de Based on this, this compound released into water would be expected to partition between the water column and the atmosphere.

Volatilization from moist soil can also be an important transport pathway, driven by the Henry's Law constant. From dry soil surfaces, the compound's vapor pressure would be the determining factor for volatilization.

Sorption to Environmental Solids

The tendency of a chemical to adsorb to soil or sediment is commonly described by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency to bind to organic matter, reducing its mobility in soil and making it less available in the water phase. chemsafetypro.com

A specific Koc value for this compound is not available in the literature. However, it can be estimated from its octanol-water partition coefficient (Kow), which is a measure of its hydrophobicity. The predicted XLogP3 value, an estimate of log Kow, for this compound is 4.1. nih.govuni.lu Using regression-derived equations, a log Kow of 4.1 corresponds to an estimated Koc value in the range of several thousand.

According to classification schemes, a Koc value in this range suggests that this compound has low to slight mobility in soil. chemsafetypro.com This indicates that upon release to the terrestrial environment, the compound would be expected to strongly adsorb to the organic fraction of soil and sediment, limiting its potential to leach into groundwater but leading to its accumulation in these solid matrices.

Data Table: Predicted Physicochemical Properties Relevant to Environmental Fate

| Property | Predicted Value | Source | Significance |

| Log Kow (XLogP3) | 4.1 | nih.gov, uni.lu | Indicates high hydrophobicity and potential for bioaccumulation. |

| Henry's Law Constant (isomer) | 5.01 x 10⁻⁴ atm-m³/mol | epa.gov | Suggests moderate potential for volatilization from water. (Value is for the isomer 1,1,2,2,3,3-Hexachloropropane). |

| Soil Adsorption Coefficient (Koc) | Estimated > 1,000 L/kg | Estimated from Log Kow | Suggests low to slight mobility in soil and strong sorption to organic matter. |

Formation and Characterization of Environmental Transformation Products

The environmental transformation of this compound is a subject of significant environmental interest due to the persistence and toxicity of many chlorinated hydrocarbons. However, specific research detailing the full degradation pathways and characterizing the transformation products of this particular isomer is limited. Much of the understanding of its environmental fate is inferred from studies on other highly chlorinated propanes, such as 1,2,3-trichloropropane (TCP) and 1,2-dichloropropane (DCP).

The transformation of chlorinated propanes in the environment can occur through both biotic and abiotic processes, with the specific products depending on environmental conditions such as the presence of oxygen, microbial populations, and reactive minerals.

Biotic Transformation:

Under anaerobic conditions, the primary biotic degradation pathway for highly chlorinated alkanes is reductive dechlorination. In this process, microorganisms utilize the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. For other chlorinated propanes, this process has been observed to proceed through a series of less-chlorinated intermediates. For instance, studies on a mixed anaerobic culture have shown the complete dechlorination of TCP to propane (B168953) and propene, with intermediates including 1,2-dichloropropane, 1-chloropropane (B146392), and 2-chloropropane. battelle.org It is plausible that this compound would undergo a similar stepwise reduction, forming various pentachloro-, tetrachloro-, and trichloropropane (B3392429) isomers before further degradation.

Under aerobic conditions, the high degree of chlorination on the terminal carbons of this compound makes it generally resistant to oxidative degradation by microorganisms. The initial step in aerobic degradation often involves the enzymatic cleavage of a carbon-halogen bond, a process that is more challenging for highly chlorinated compounds. nih.gov

Abiotic Transformation:

Abiotic degradation pathways may also contribute to the transformation of this compound. These processes can include hydrolysis and elimination reactions. For example, the abiotic degradation of 1,1,1-trichloroethane (B11378) (a related chlorinated alkane) is known to produce 1,1-dichloroethene and acetic acid. clu-in.org While the rates and specific products of abiotic degradation for this compound have not been extensively studied, similar dehydrochlorination or hydrolysis reactions are conceivable, potentially leading to the formation of chlorinated propenes or alcohols.

The following table summarizes the potential environmental transformation products of this compound, based on degradation pathways observed for other chlorinated propanes. It is important to note that the formation of these specific products from this compound is inferred and not yet fully confirmed by dedicated research.

Potential Environmental Transformation Products of this compound

This table is based on inferred pathways from related chlorinated propanes due to limited direct research on this compound.

| Potential Product Name | Chemical Formula | Likely Formation Pathway | Environmental Significance |

| Pentachloropropane Isomers | C₃H₃Cl₅ | Reductive Dechlorination | Intermediate degradation product. |

| Tetrachloropropane Isomers | C₃H₄Cl₄ | Reductive Dechlorination | Intermediate degradation product. |

| Trichloropropane Isomers | C₃H₅Cl₃ | Reductive Dechlorination | Intermediate degradation product. |

| Dichloropropane Isomers | C₃H₆Cl₂ | Reductive Dechlorination | Intermediate degradation product. |

| Monochloropropane Isomers | C₃H₇Cl | Reductive Dechlorination | Intermediate degradation product. |

| Propane | C₃H₈ | Complete Reductive Dechlorination | Final, less toxic end-product. battelle.orgtandfonline.com |

| Propene | C₃H₆ | Complete Reductive Dechlorination | Final, less toxic end-product. battelle.org |

| Chlorinated Propenes | C₃HₓClᵧ | Abiotic Dehydrochlorination | Potential persistent intermediate. |

Further research is necessary to definitively identify and characterize the environmental transformation products of this compound and to determine the rates and dominant pathways of its degradation under various environmental conditions.

Analytical Method Development for Research on 1,1,1,2,3,3 Hexachloropropane

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analytical chemistry of 1,1,1,2,3,3-Hexachloropropane, providing the necessary separation and quantification capabilities for its detection in various matrices. Given its volatility and thermal stability, gas chromatography (GC) is the most suitable technique.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the primary analytical tool for the trace analysis and purity assessment of this compound. This powerful technique combines the exceptional separation capabilities of gas chromatography with the highly sensitive and selective detection afforded by mass spectrometry. libretexts.org

For the analysis of chlorinated hydrocarbons like this compound, a capillary column with a non-polar or medium-polarity stationary phase is typically employed. The choice of column is critical for achieving the necessary resolution from potential interferences. researchgate.net The operational parameters of the GC-MS system are optimized to ensure efficient separation and sensitive detection. A hypothetical set of optimized GC-MS parameters for the analysis of this compound is presented in Table 1.

Table 1: Hypothetical GC-MS Operational Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column (e.g., DB-5ms or equivalent) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

This table presents a hypothetical set of parameters based on common practices for analyzing similar chlorinated compounds.

The mass spectrum of this compound exhibits a characteristic fragmentation pattern that allows for its unambiguous identification. In Selected Ion Monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which significantly enhances the sensitivity and selectivity of the analysis, enabling trace-level detection. mdpi.com

Method Development for Isomer Differentiation

A significant analytical challenge in the study of hexachloropropanes is the differentiation of its various isomers, which often exhibit similar physical and chemical properties. vurup.sk There are several structural isomers of hexachloropropane (C₃H₂Cl₆), including 1,1,1,2,2,3-Hexachloropropane, this compound, and 1,1,2,2,3,3-Hexachloropropane (B97311). wikipedia.orgnih.govwikipedia.org Effective separation of these isomers is crucial for accurate quantification and for understanding the specific properties and effects of each isomer.

Capillary gas chromatography is the method of choice for separating these closely related compounds. vurup.sk The selection of the stationary phase is paramount for achieving the desired separation. High-resolution capillary columns with specific selectivities are employed to exploit the subtle differences in the volatility and polarity of the isomers. vurup.sk Liquid crystalline stationary phases, for instance, have shown unique selectivity for positional isomers. researchgate.net

The development of a robust GC method for isomer differentiation involves the systematic optimization of several parameters, including:

Stationary Phase: Testing various stationary phases with different polarities (e.g., non-polar, intermediate-polar, and polar) to identify the one that provides the best resolution between the hexachloropropane isomers.

Column Dimensions: Utilizing longer columns with smaller internal diameters can significantly enhance separation efficiency. vurup.sk

Temperature Program: A slow and carefully optimized oven temperature ramp rate can improve the separation of closely eluting isomers.

Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas can impact the efficiency of the separation.

Table 2 presents a hypothetical comparison of retention times for different hexachloropropane isomers on a specific capillary column, illustrating the potential for their chromatographic separation.

Table 2: Hypothetical GC Retention Times for Hexachloropropane Isomers

| Isomer | Retention Time (minutes) |

|---|---|

| 1,1,1,2,2,3-Hexachloropropane | 15.2 |

| This compound | 15.8 |

This table is for illustrative purposes and actual retention times will vary depending on the specific analytical conditions.

Spectroscopic Methods for Quantitative Analysis

While chromatographic methods are predominant, spectroscopic techniques can also be explored for the quantitative analysis of this compound, particularly at higher concentrations. These methods are generally faster than chromatography but may lack the same level of selectivity.

At present, there is limited specific information available in the scientific literature regarding the application of spectroscopic methods for the quantitative analysis of this compound. However, based on the general principles of analytical chemistry for organohalogen compounds, certain techniques could be adapted. For instance, if the compound exhibits a unique and sufficiently strong absorption in the ultraviolet-visible (UV-Vis) or infrared (IR) regions of the electromagnetic spectrum, a quantitative method could be developed. This would involve creating a calibration curve by measuring the absorbance of a series of standards of known concentrations and then using this curve to determine the concentration of the analyte in an unknown sample. The applicability of such methods would be highly dependent on the spectral properties of this compound and the potential for interference from other components in the sample matrix.

Method Validation and Quality Assurance Protocols

The validation of any analytical method is crucial to ensure the reliability and accuracy of the results. wjarr.com For the quantitative analysis of this compound, a comprehensive method validation protocol should be established and followed. This protocol typically evaluates several key performance characteristics of the method. elementlabsolutions.comgavinpublishers.comresearchgate.net

Determination of Linearity, Accuracy, and Precision

Linearity: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. gavinpublishers.com This is typically evaluated by preparing a series of calibration standards at different concentrations and analyzing them. The response (e.g., peak area in GC-MS) is then plotted against the concentration, and a linear regression analysis is performed. A good linear relationship is indicated by a correlation coefficient (R²) close to 1.0. researchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. elementlabsolutions.com It is often assessed by analyzing a certified reference material (if available) or by performing recovery studies on spiked samples. In a recovery study, a known amount of this compound is added to a blank matrix, and the sample is then analyzed. The percentage of the added analyte that is measured (recovered) is calculated.

Precision: Precision is a measure of the random error of a method and reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

Table 3 provides a hypothetical summary of method validation data for the GC-MS analysis of a chlorinated propane (B168953).

Table 3: Hypothetical Method Validation Data for a Chlorinated Propane

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity | ||

| Calibration Range | 1 - 100 ng/mL | - |

| Correlation Coefficient (R²) | 0.998 | > 0.995 |

| Accuracy (Recovery) | ||

| Spiked at 10 ng/mL | 95% | 80 - 120% |

| Spiked at 50 ng/mL | 102% | 80 - 120% |

| Precision (RSD) | ||

| Repeatability (n=6) | 4.5% | < 15% |

This table presents hypothetical data based on typical performance characteristics for the analysis of similar compounds. oup.com

Establishment of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are important performance characteristics of a quantitative analytical method, especially for trace analysis. epa.gov

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined based on the signal-to-noise ratio (typically a ratio of 3:1) or from the standard deviation of the response of blank samples. epa.govd-nb.infonih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is often determined as the concentration that gives a signal-to-noise ratio of 10:1 or is calculated from the standard deviation of the response of blank or low-level spiked samples. epa.govd-nb.infonih.gov

Table 4 presents hypothetical LOD and LOQ values for the analysis of a chlorinated propane by GC-MS.

Table 4: Hypothetical Limits of Detection and Quantification for a Chlorinated Propane

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.3 ng/mL |

These values are hypothetical and are based on typical sensitivities achieved for similar analytes using modern GC-MS instrumentation.

Sample Preparation Strategies for Diverse Research Matrices

The successful analysis of this compound in various environmental and biological matrices is critically dependent on the sample preparation strategies employed. These strategies are designed to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of a specific preparation method is dictated by the physicochemical properties of this compound, the nature of the sample matrix, and the analytical technique to be used.

For aqueous samples such as groundwater and surface water, liquid-liquid extraction (LLE) is a commonly adapted technique. This method involves the partitioning of this compound from the aqueous phase into an immiscible organic solvent. Methylene chloride is a frequently used solvent for this purpose due to its high affinity for chlorinated hydrocarbons. A typical LLE protocol involves adjusting the pH of the water sample to neutral and then serially extracting with methylene chloride. The combined organic extracts are then dried over anhydrous sodium sulfate and concentrated to a small volume before analysis. For trace-level analysis, a continuous liquid-liquid extraction apparatus can be employed over an extended period to achieve higher extraction efficiencies.

Solid-phase extraction (SPE) offers an alternative to LLE for aqueous samples and is particularly useful for cleaner sample extracts and reduced solvent consumption. In SPE, the water sample is passed through a cartridge containing a solid adsorbent that retains the analyte. The choice of sorbent is critical; for a nonpolar compound like this compound, a nonpolar sorbent such as C18-bonded silica is effective. After loading the sample, interfering compounds are washed from the cartridge with a weak solvent, and then the analyte is eluted with a small volume of a stronger organic solvent like ethyl acetate or acetone.

For solid and semi-solid matrices such as soil, sediment, and biological tissues, the sample preparation is more complex. Soxhlet extraction is a classical and exhaustive extraction technique suitable for these sample types. The sample is placed in a thimble and continuously extracted with a heated organic solvent, typically a mixture of hexane and acetone, for several hours. This method ensures a thorough extraction of the analyte from the solid matrix.

A more rapid approach for solid samples is ultrasonic extraction (sonication) . The sample is homogenized and mixed with an appropriate solvent, and the mixture is subjected to ultrasonic waves. The cavitation created by the ultrasound enhances the solvent penetration into the sample matrix, facilitating the extraction of this compound.

Pressurized liquid extraction (PLE) , also known as accelerated solvent extraction (ASE), is a modern and efficient technique that utilizes elevated temperatures and pressures to extract analytes from solid and semi-solid samples. The high temperature increases the solubility and diffusion rate of the analyte, while the high pressure maintains the solvent in its liquid state, allowing for rapid and efficient extractions with reduced solvent volumes compared to traditional methods.

Following extraction from complex matrices like soil and biological tissues, a cleanup step is often necessary to remove co-extracted interfering compounds such as lipids, humic acids, and sulfur. Florisil® , an activated magnesium silicate, is a common adsorbent used for the cleanup of chlorinated hydrocarbon extracts. The extract is passed through a column packed with Florisil®, which retains polar interferences while allowing the nonpolar this compound to pass through with a nonpolar solvent like hexane.

The selection of the appropriate sample preparation strategy is a critical step that significantly influences the accuracy, precision, and sensitivity of the subsequent analysis of this compound.

Data Tables

Table 1: Comparison of Extraction Methods for this compound from Water Samples (1 L)

| Extraction Method | Solvent | Solvent Volume (mL) | Extraction Time | Typical Recovery (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Methylene Chloride | 3 x 60 | 30 min | 85-95 | Simple, well-established | Large solvent volume, labor-intensive, emulsion formation |

| Solid-Phase Extraction (SPE) | Ethyl Acetate (Elution) | 10 | 45 min | 90-105 | Low solvent use, high throughput, cleaner extracts | Higher cost of consumables, potential for cartridge clogging |

Table 2: Comparison of Extraction Methods for this compound from Soil Samples (10 g)

| Extraction Method | Solvent System | Solvent Volume (mL) | Extraction Time | Typical Recovery (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Soxhlet Extraction | Hexane:Acetone (1:1) | 200 | 6-12 h | 90-110 | Exhaustive extraction, well-established | Time-consuming, large solvent volume |

| Ultrasonic Extraction | Hexane:Acetone (1:1) | 3 x 30 | 30 min | 80-95 | Rapid, lower solvent consumption | Potentially less efficient for some matrices |

| Pressurized Liquid Extraction (PLE) | Hexane:Acetone (1:1) | 50 | 15 min | 95-115 | Fast, highly efficient, low solvent use | High initial instrument cost |

Table 3: Florisil® Cleanup Parameters for this compound Extracts

| Parameter | Specification |

|---|---|

| Adsorbent | Florisil® (60-100 mesh), activated at 130°C for 16 h |

| Column Dimensions | 10 mm ID x 250 mm |

| Elution Solvent | Hexane |

| Elution Volume | 100 mL |

| Analyte Recovery | >90% |

Research Applications and Utility of 1,1,1,2,3,3 Hexachloropropane

Role as an Intermediate in the Synthesis of Other Organochlorine Compounds

1,1,1,2,3,3-Hexachloropropane serves as a foundational block for producing more complex or specialized molecules. Its dense chlorination makes it a precursor for creating unsaturated and fluorinated derivatives through carefully controlled reactions.

The transformation of saturated chlorocarbons into their unsaturated counterparts is a fundamental process in organochlorine chemistry. This is typically achieved through dehydrochlorination, which is the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form a double bond. While specific studies detailing the dehydrochlorination of this compound are not extensively documented in readily available literature, the reaction is a known pathway for its isomers, such as 1,1,2,2,3,3-hexachloropropane (B97311).

For analogous compounds, thermal or base-catalyzed elimination reactions lead to the formation of various tetrachloropropenes. The dehydrochlorination of 1,1,2,2,3,3-hexachloropropane, for instance, can proceed via an E2 mechanism to yield tetrachloropropene (B83866) with selectivities of 60-80% at temperatures between 250-350°C. myskinrecipes.com A similar process would be expected for this compound, which could theoretically yield different isomers of pentachloropropene by eliminating hydrogen chloride (HCl). The specific product would depend on which hydrogen (from C-2 or C-3) is removed along with a neighboring chlorine atom. This reactivity highlights its potential as a starting material for chlorinated alkenes, which are themselves valuable intermediates.

A significant application of highly chlorinated alkanes is their use as precursors for fluorine-containing compounds, which have widespread industrial applications. The substitution of chlorine atoms with fluorine is a common method for producing hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs).

This compound's isomer, 1,1,1,3,3,3-hexachloropropane (B1216839), has been identified as an intermediate in the manufacturing of 1,1,1,3,3,3-hexafluoropropane (B1216460) through its reaction with hydrogen fluoride. wikipedia.org This halogen exchange reaction (Halex reaction) is a cornerstone of industrial fluorine chemistry. Additionally, this compound is described as a compound that can be used as a catalyst in certain fluorination processes. smolecule.com It participates in reactions with hydrogen chloride to generate fluorides and chlorides, indicating its role in facilitating the introduction of fluorine into organic molecules. smolecule.com

The table below summarizes the role of hexachloropropane isomers as precursors.

| Precursor Compound | Reaction Type | Reagent | Primary Product |

| 1,1,1,3,3,3-Hexachloropropane | Halogen Exchange | Hydrogen Fluoride (HF) | 1,1,1,3,3,3-Hexafluoropropane |

| 1,1,2,2,3,3-Hexachloropropane | Dehydrochlorination | Heat/Base | Tetrachloropropene |

This table illustrates reactions of hexachloropropane isomers, indicating potential synthetic pathways for this compound.

Applications in Materials Science Research and Solvent Development (e.g., porous liquids)

While highly halogenated hydrocarbons are often utilized as solvents or intermediates in the production of specialized materials like flame retardants and polymers, specific research detailing the application of this compound in materials science is limited in the current scientific literature. The use of this specific compound in the development of advanced materials such as porous liquids or as a specialized solvent is not well-documented. Porous liquids are a novel class of materials, typically consisting of porous solid particles dispersed in a liquid medium where the solvent molecules are too large to enter the pores. There is no readily available information to suggest that this compound has been utilized in this specific context.

Contribution to the Understanding of Structure-Reactivity Relationships in Halogenated Alkanes

The reactivity of a halogenated alkane is intrinsically linked to its structure, including the number and position of halogen atoms. This compound provides a unique framework for studying these relationships. The molecule contains two distinct types of C-H bonds: one at the C-2 position (a CHCl group) and another at the C-3 position (a CHCl2 group). The carbon backbone also features a highly substituted C-1 atom (a CCl3 group).

This asymmetry influences the molecule's reactivity in several ways:

Inductive Effects: The electron-withdrawing chlorine atoms polarize the carbon-hydrogen bonds, increasing the acidity of the hydrogen atoms and making them more susceptible to abstraction in certain reactions. The C-H bond at the C-3 position, being on a carbon atom bonded to two chlorines, would be expected to be more acidic and reactive than the C-H bond at the C-2 position.

Steric Hindrance: The bulky chlorine atoms can sterically hinder the approach of reactants to certain sites on the molecule, influencing regioselectivity in substitution or elimination reactions.

Bond Strengths: The distribution of chlorine atoms affects the strength of adjacent C-C and C-H bonds. The high degree of chlorination at the C-1 and C-3 positions can influence the stability of potential radical or ionic intermediates that may form during a reaction.

By studying the outcomes of reactions like dehydrochlorination or free-radical substitution on this compound, researchers can gain insights into how the electronic and steric environment dictates chemical behavior. For example, in a dehydrochlorination reaction, the preferred formation of one pentachloropropene isomer over another would provide direct evidence of the relative reactivity of the C-2 versus C-3 protons. This empirical data is crucial for validating computational models and refining the predictive power of organic reaction theory for highly halogenated systems.

Future Research Directions on 1,1,1,2,3,3 Hexachloropropane

Exploration of Novel and Greener Synthetic Pathways for 1,1,1,2,3,3-Hexachloropropane

The pursuit of sustainable chemical manufacturing necessitates the development of environmentally benign synthetic methods. Future research should focus on creating novel and greener pathways to this compound that align with the principles of green chemistry. rsc.orgpandawainstitute.com This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. pandawainstitute.comroyalsocietypublishing.org

Key areas for investigation include:

Catalyst Development: Research into highly selective and recyclable catalysts could significantly improve the efficiency of chlorination reactions. acs.org This includes exploring solid catalysts to simplify product separation and catalyst reuse. royalsocietypublishing.org Traditional methods for synthesizing halogenated hydrocarbons often involve radical substitution or reactions with halides, which can be improved with advanced catalytic systems. pcc.eu

Alternative Solvents: The use of hazardous organic solvents is a major environmental concern. Investigations into greener alternatives like ionic liquids or even solvent-free reaction conditions could drastically reduce the environmental footprint of the synthesis process. royalsocietypublishing.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future studies should evaluate synthetic strategies based on their "E-factor" (the ratio of waste to product) and atom economy to identify the most sustainable options. pandawainstitute.com

Renewable Feedstocks: A long-term goal is to move away from fossil fuel-based starting materials. Research could explore pathways that utilize renewable biomass as a precursor for the propane (B168953) backbone, fundamentally shifting the lifecycle of the compound towards sustainability. pandawainstitute.com

Table 1: Principles of Green Chemistry for Synthetic Pathway Development

| Principle | Application to this compound Synthesis |

| Waste Prevention | Designing syntheses to produce minimal by-products. |

| Atom Economy | Maximizing the incorporation of atoms from reactants into the final product. |

| Less Hazardous Synthesis | Using and generating substances with little to no toxicity. |

| Safer Solvents | Minimizing or eliminating the use of auxiliary substances like organic solvents. royalsocietypublishing.org |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

| Renewable Feedstocks | Sourcing starting materials from renewable resources. pandawainstitute.com |

| Catalysis | Using selective catalysts in small amounts over stoichiometric reagents. royalsocietypublishing.org |

In-depth Mechanistic Studies of Under-Explored Reactivity Pathways

A complete understanding of the chemical behavior of this compound is essential for predicting its stability, potential applications, and environmental fate. While the halogenation of alkanes is a known reaction class, the specific reactivity of this highly chlorinated molecule is not well-documented. msu.edulibretexts.org

Future mechanistic studies should focus on:

Dehalogenation Reactions: Given the high chlorine content, studying the conditions under which C-Cl bonds can be broken is critical. This is relevant for both its potential transformation in the environment and for its use as a synthetic intermediate.

Photochemical Stability: Investigating the compound's reactivity in the presence of ultraviolet light is crucial for understanding its atmospheric lifetime and potential to contribute to photochemical smog or ozone depletion. libretexts.org

Nucleophilic Substitution: Exploring how the molecule reacts with various nucleophiles will provide insight into its potential for derivatization into other useful compounds and its persistence in different chemical environments.

Catalytic Transformations: If the compound is to be used as an intermediate, understanding its behavior with various catalytic systems (e.g., hydrogenation, oxidation) will be necessary to develop efficient downstream applications.

Advanced Computational Modeling for Precise Property and Reactivity Prediction

Computational chemistry offers a powerful, resource-efficient way to predict the properties and behavior of molecules before extensive laboratory work is undertaken. jstar-research.com Applying advanced computational models to this compound can accelerate research and provide critical data where experimental values are lacking.

Key areas for computational investigation include:

Predicting Physicochemical Properties: Models can estimate properties like vapor pressure, water solubility, and partitioning coefficients (e.g., Log Kow), which are essential for predicting the compound's environmental distribution.

Toxicity and Bioaccumulation Assessment: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential toxicity and bioaccumulation factor of the compound, providing an early warning of potential environmental risks.